Sulfone vs. Thioether: Physicochemical Property Divergence
The target sulfone (CAS 85052-86-4) possesses four hydrogen-bond acceptors (4 × O) and zero donors, versus the thioether analog (CAS 92853-70-8) which has only two HBA (2 × O) and zero donors [1]. The sulfone's XLogP3-AA of 2.5 reflects the polarizing influence of the –SO2– group, whereas the thioether's computed lipophilicity is higher owing to the less polar –S– linkage. Molecular weight increases from 317.79 g/mol (thioether) to 349.8 g/mol (sulfone) due to the additional oxygen atoms [1].
| Evidence Dimension | Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | 4 (four oxygen atoms from two carbonyls + sulfone) |
| Comparator Or Baseline | Thioether analog (CAS 92853-70-8): 2 HBA |
| Quantified Difference | 2-fold higher HBA count for the sulfone |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem); consistent with molecular formula C16H12ClNO4S vs. C16H12ClNO2S |
Why This Matters
Higher HBA count directly influences aqueous solubility, formulation compatibility, and target-binding pharmacophore modeling, making the sulfone a distinct chemical tool rather than a redundant analog.
- [1] PubChem CID 13655156, 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione, Computed Properties. View Source
